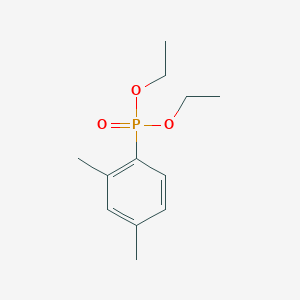

Diethyl (2,4-dimethylphenyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

58983-20-3 |

|---|---|

Molecular Formula |

C12H19O3P |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2,4-dimethylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3 |

InChI Key |

GXGVNACBXUBUIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)C)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2,4 Dimethylphenyl Phosphonate and Analogues

Classical Approaches to C-P Bond Formation in Arylphosphonates

Traditional methods for creating arylphosphonates have long been the foundation of organophosphorus chemistry. These reactions, while effective, often require harsh conditions and have limitations regarding substrate scope and functional group tolerance.

Arbuzov Reaction and its Variants for Diethyl (2,4-dimethylphenyl)phosphonate Synthesis

The Michaelis-Arbuzov reaction, first described in the late 19th century, remains a cornerstone for the synthesis of phosphonates. nih.goveurekaselect.comwikipedia.org The classical reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a modification of the classical approach is necessary as aryl halides are generally unreactive under standard Arbuzov conditions.

The reaction mechanism initiates with the SN2 attack by the nucleophilic phosphorus atom of the phosphite on an electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the alkyl groups on the phosphorus, resulting in the formation of the final phosphonate (B1237965) and an alkyl halide. wikipedia.org

To apply this reaction to aryl systems, variants have been developed. One such approach involves the use of metal catalysts, such as palladium, to facilitate the reaction between triaryl phosphites and aryl iodides. organic-chemistry.orgorganic-chemistry.org A water-mediated rearrangement of the phosphonium intermediate allows for milder reaction conditions and excellent functional group tolerance. organic-chemistry.org Photochemical-assisted Michaelis-Arbuzov reactions represent another modern variant, enabling the synthesis of arylphosphonates by generating aryl radicals that can react with phosphites. nih.gov

For the specific synthesis of this compound, the reaction would theoretically involve the coupling of a 2,4-dimethylphenyl halide with triethyl phosphite. However, due to the low reactivity of aryl halides, this direct approach is challenging and often requires catalytic activation. Lewis acid-mediated variants can also facilitate the preparation of certain phosphonates at room temperature. organic-chemistry.org

Michaelis-Becker Reaction in Arylphosphonate Synthesis

The Michaelis-Becker reaction provides an alternative classical route to phosphonates. This method involves the reaction of a dialkyl hydrogen phosphonate, such as diethyl phosphite, with a base to form a sodium dialkyl phosphite salt. This salt then acts as a nucleophile, displacing a halide from an alkyl or aryl halide to form the C-P bond. wikipedia.orgsustech.edu.cn

The synthesis of this compound via this method would entail the deprotonation of diethyl phosphite followed by a nucleophilic substitution on a 2,4-dimethylphenyl halide. However, the yields of the Michaelis-Becker reaction are often lower than those of the corresponding Arbuzov reaction, and the reaction with unactivated aryl halides can be inefficient. wikipedia.org To enhance its utility, phase-transfer catalysis has been employed in the synthesis of various phosphonates, improving reaction conditions and yields. researchgate.net More recently, copper-catalyzed radical versions of this reaction have been developed to overcome the limitations of the traditional SN2 mechanism, particularly for creating chiral phosphonates. sustech.edu.cn

Modern and Catalytic Synthetic Strategies

The limitations of classical methods have driven the development of more efficient and versatile catalytic strategies. Transition metal-catalyzed cross-coupling reactions now dominate the synthesis of arylphosphonates, offering milder conditions, broader substrate scope, and higher yields.

Metal-Catalyzed Coupling Reactions for Arylphosphonate Formation (e.g., Palladium, Nickel)

Palladium and nickel catalysts are at the forefront of modern C-P bond formation. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, was a pioneering discovery in this field. nih.gov Since then, significant efforts have been made to optimize reaction conditions and expand the range of substrates. nih.gov

Palladium-catalyzed reactions often utilize precursors like Pd(OAc)₂ with various phosphine (B1218219) ligands to couple aryl halides or pseudo-halides (like triflates and nonaflates) with H-phosphonates or secondary phosphine oxides. nih.govorganic-chemistry.orgacs.org The addition of iodide has been shown to accelerate these reactions, allowing for the rapid synthesis of arylphosphonates from readily available phenols via their nonaflate derivatives. nih.govacs.org

Nickel catalysis offers a more economical and earth-abundant alternative to palladium. nih.govnih.gov Nickel complexes, such as NiCl₂(dme) with ligands like Xantphos, can effectively catalyze the cross-coupling of aryl fluorosulfonates with phosphites to yield aryl phosphonates under mild conditions. bohrium.comresearchgate.net These methods exhibit broad functional group compatibility. bohrium.comresearchgate.net

Table 1: Comparison of Palladium and Nickel Catalysts in Arylphosphonate Synthesis

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Typical Precursors | Pd(OAc)₂, Pd₂(dba)₃ | NiCl₂(dme), NiSO₄·6H₂O |

| Common Ligands | dppf, dippf, Xantphos | Xantphos, PCy₃, bipyridyl ligands |

| Substrates | Aryl halides, triflates, nonaflates | Aryl phosphates, fluorosulfonates, boronic acids |

| Advantages | Well-established, broad scope | More economical, earth-abundant |

| References | organic-chemistry.org, nih.gov, acs.org | bohrium.com, researchgate.net, nih.gov |

Suzuki–Miyaura Coupling Strategies for Arylallyl Phosphonates

The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, has been adapted for the synthesis of aryl-containing phosphonates. A notable application is the nickel-catalyzed coupling of arylboronic acids with (2-haloallyl)phosphonates to produce 2-aryl allyl phosphonates. nih.govacs.orgacs.orgnih.gov This method provides an eco-friendly procedure by using an abundant transition metal catalyst in water. nih.govnih.govresearchgate.net

The reaction is typically performed at elevated temperatures (e.g., 120 °C) in a basic aqueous solution, using a catalytic system like NiSO₄·6H₂O with a cationic 2,2′-bipyridyl ligand. nih.govacs.org This protocol demonstrates high functional group tolerance, accommodating sensitive groups like ketones, cyanides, and esters on the arylboronic acid partner. nih.gov

Table 2: Nickel-Catalyzed Suzuki-Miyaura Synthesis of Diethyl (2-Arylallyl)phosphonates

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Diethyl (2-phenylallyl)phosphonate | 93 |

| 2 | 4-Methylphenylboronic acid | Diethyl (2-(p-tolyl)allyl)phosphonate | 92 |

| 3 | 4-Methoxyphenylboronic acid | Diethyl (2-(4-methoxyphenyl)allyl)phosphonate | 85 |

| 4 | 4-Chlorophenylboronic acid | Diethyl (2-(4-chlorophenyl)allyl)phosphonate | 65 |

| 5 | 4-Acetylphenylboronic acid | Diethyl (2-(4-acetylphenyl)allyl)phosphonate | 89 |

Reaction conditions: diethyl 2-bromoallylphosphonate (1.0 mmol), arylboronic acid (2.0 mmol), NiSO₄·6H₂O/Ligand (5 mol %), K₃PO₄ (1.5 mmol), H₂O (4 mL) at 120 °C for 1 h. nih.gov

Rhodium-Catalyzed C-H Activation and Olefination of Aryl Phosphonates

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. In the context of arylphosphonates, the phosphonic ester group itself can act as a directing group to guide the regioselective olefination of the aryl ring. rsc.org This approach allows for the formation of C-C bonds at the ortho position to the phosphonate group. rsc.org

The reaction typically employs a Rh(III) catalyst, such as [RhCp*Cl₂]₂, and an oxidant. The phosphonate's oxygen atom coordinates to the rhodium center, facilitating the cleavage of a nearby C-H bond to form a rhodacycle intermediate. This intermediate then reacts with an olefin, such as an acrylate (B77674) or styrene, to yield the ortho-olefinated product. rsc.orgnih.gov This methodology is highly regioselective and proceeds under mild conditions, representing an efficient route to functionalized aryl phosphonates. rsc.org

Green Chemistry Approaches in Phosphonate Synthesis

Green chemistry principles are being increasingly integrated into the synthesis of phosphonates to minimize environmental impact and enhance safety and efficiency. sciencedaily.com These approaches include the use of alternative energy sources like microwaves, employing benign solvent systems such as water, and developing catalyst-free reactions. sciencedaily.comrsc.org The goal is to create more sustainable pathways to valuable organophosphorus compounds. rsc.org

Microwave (MW) irradiation has emerged as a powerful tool in phosphonate synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, higher conversions, and excellent yields. mdpi.comresearchgate.net This technology is particularly effective for palladium-catalyzed cross-coupling reactions, like the Hirao reaction, to form the crucial P-C bond in aryl phosphonates. mdpi.comorganic-chemistry.org For instance, the cross-coupling of H-phosphonate diesters with aryl halides can be achieved in less than 10 minutes using a palladium catalyst under microwave irradiation, a significant acceleration compared to traditional methods. organic-chemistry.org

Solvent-free conditions, often combined with microwave assistance, further enhance the green credentials of these syntheses. rsc.org Eliminating solvents reduces waste, cost, and potential environmental contamination. The synthesis of α-aryl-α-aminophosphonates and their analogues via the Pudovik reaction has been successfully performed under microwave-assisted, solvent-free conditions. nih.govnih.gov This approach not only aligns with green chemistry principles but also simplifies product isolation. nih.gov

| Reaction Type | Conditions | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling (Hirao Reaction) | Microwave (120°C) | < 10 minutes | Quantitative | organic-chemistry.org |

| Pudovik Reaction (α-aminophosphonate synthesis) | Microwave (80-100°C), Solvent-Free | 10-30 minutes | ~92-97% | nih.gov |

| Pudovik Reaction (α-aminophosphine oxide synthesis) | Conventional Heating, Solvent-Free | 9 hours | Not Specified | nih.gov |

| Kabachnik-Fields Reaction | Microwave, Solvent-Free | Significantly shorter than conventional | High | nih.govnih.gov |

The use of water as a reaction solvent is a cornerstone of green chemistry. While the hydrophobic nature of many organic reagents can pose a challenge, aqueous-phase synthesis of certain phosphonates has been achieved with success. rsc.org For example, the synthesis of some α-aminophosphonates can result in excellent yields in aqueous solutions. rsc.org However, the nature of the solvent plays a critical role, and for other structures, such as some α-hydroxyphosphonates, formation can be hindered in water. rsc.org The development of catalysts and reaction conditions that are effective in aqueous media remains an active area of research in phosphonate chemistry.

Developing synthetic routes that avoid the use of catalysts, especially those based on heavy metals, is a key objective in green chemistry. rsc.org For certain multi-component reactions like the Kabachnik-Fields reaction, it has been demonstrated that under microwave-assisted, solvent-free conditions, the use of catalysts is often unnecessary. nih.govnih.gov This simplifies the reaction setup and purification process, avoiding issues related to catalyst cost, toxicity, and removal from the final product. nih.gov

Reagent-controlled methodologies focus on using highly reactive phosphonylating agents to introduce the H-phosphonate function into molecules under mild conditions. frontiersin.orgnih.gov For example, diphenyl H-phosphonate (DPHP) is a commercially available reagent that can achieve rapid and quantitative phosphonylation of alcohols in under 15 minutes without the need to protect other functional groups. nih.gov Such reagents provide an efficient and controlled pathway for constructing phosphonate precursors, which can then be elaborated into more complex structures like this compound. frontiersin.org

Multi-Component Reactions for Complex Phosphonate Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. wikipedia.org These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing diverse phosphonate frameworks. researchgate.net

The Pudovik and Kabachnik-Fields reactions are two of the most important MCRs for the synthesis of α-substituted phosphonates. nih.govbeilstein-journals.org

The Pudovik reaction involves the addition of a >P(O)H species, such as a dialkyl phosphite, across the double bond of an imine. nih.govbeilstein-journals.org It is a two-component reaction, but often the imine is formed in situ from an aldehyde and an amine, making it functionally a three-component system. wikipedia.org This reaction is a cornerstone for synthesizing α-aminophosphonates, which are phosphorus analogues of α-amino acids. nih.govnih.gov

The Kabachnik-Fields reaction is a true one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. nih.govwikipedia.org It is a highly versatile and widely used method for preparing α-aminophosphonates. nih.govnih.gov Mechanistically, the reaction can proceed through either an imine intermediate (formed from the amine and carbonyl) followed by hydrophosphonylation (the Pudovik pathway), or via an α-hydroxyphosphonate intermediate (from the carbonyl and phosphite) which is then substituted by the amine. nih.govnih.gov

Both reactions are highly applicable to the synthesis of complex structures, including arylphosphonates. By selecting a substituted benzaldehyde, such as 2,4-dimethylbenzaldehyde (B100707), and an appropriate amine and diethyl phosphite, these reactions can be used to construct frameworks related to this compound. The use of microwave irradiation and solvent-free conditions has proven to be the method of choice for these reactions, often eliminating the need for a catalyst. nih.govnih.gov

| Feature | Pudovik Reaction | Kabachnik-Fields Reaction |

|---|---|---|

| Components | Two: Imine and a >P(O)H species (e.g., dialkyl phosphite) nih.gov | Three: Amine, Carbonyl Compound, and a >P(O)H species wikipedia.org |

| Key Intermediate | Pre-formed or in situ generated imine wikipedia.org | Can proceed via imine or α-hydroxyphosphonate intermediate nih.gov |

| Primary Product | α-Aminophosphonates beilstein-journals.org | α-Aminophosphonates nih.gov |

| Conditions | Often improved by microwave, solvent-free conditions nih.govnih.gov | Often catalyst-free under microwave, solvent-free conditions nih.govnih.gov |

| Applicability | Synthesis of α-aryl-α-aminophosphonates and related derivatives nih.gov | Broadly used for diverse α-aminophosphonates, including heterocyclic derivatives nih.gov |

Domino and cascade reactions represent a sophisticated class of transformations where a single event initiates a sequence of subsequent intramolecular reactions, rapidly building molecular complexity from simple starting materials. rsc.orgnih.gov These processes are highly efficient as multiple bonds are formed in a single, uninterrupted sequence without isolating intermediates. rsc.org

In the context of phosphonate synthesis, these sequences can be designed to construct complex heterocyclic or polycyclic frameworks containing a phosphonate group. An example is the domino Knoevenagel–phospha-Michael reaction, used to synthesize (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. rsc.org This reaction proceeds by combining a salicylaldehyde, malononitrile, and a dialkyl phosphite. The sequence is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by an intramolecular phospha-Michael addition of the phosphite. rsc.org

While specific cascade reactions leading directly to this compound are not extensively detailed, the principles can be applied. A hypothetical sequence could involve an initial reaction to form a precursor containing the 2,4-dimethylphenyl group, which is then functionalized to undergo a subsequent cyclization or rearrangement cascade that incorporates the diethyl phosphonate moiety. The development of such cascade reactions is a frontier in organic synthesis, offering a powerful tool for the efficient construction of complex phosphonate-containing molecules. rsc.org

Stereoselective Synthesis of Phosphonate Derivatives

The creation of stereogenic centers in phosphonate compounds with high levels of stereocontrol is a key challenge. Researchers have developed various strategies to achieve this, primarily categorized into methods employing chiral auxiliaries and those utilizing chiral catalysts. These approaches can be further distinguished by their ability to induce diastereoselectivity or enantioselectivity.

Chiral Auxiliaries and Catalysts in Phosphonate Formation

The use of chiral auxiliaries involves the temporary incorporation of a chiral molecule into one of the reactants. This chiral auxiliary directs the stereochemical course of the reaction, and is subsequently removed to afford the desired enantiomerically enriched product. Common chiral auxiliaries are often derived from readily available natural products.

In the realm of phosphonate synthesis, chiral alcohols are frequently employed as chiral auxiliaries. For instance, derivatives of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol) have proven effective. These chiral diols can be reacted with phosphorus trichloride (B1173362) to form chiral phosphitylating reagents. These reagents can then be used in reactions such as the Pudovik or Kabachnik-Fields reaction to generate phosphonates with a new stereocenter, where the bulky chiral auxiliary dictates the facial selectivity of the addition to a prochiral substrate.

Chiral catalysts, on the other hand, are used in substoichiometric amounts and can generate large quantities of the chiral product. This approach is often more atom-economical. A variety of chiral catalysts have been developed for phosphonate synthesis, including chiral metal complexes and organocatalysts.

Chiral phosphoric acids, which are derivatives of BINOL, have emerged as powerful Brønsted acid catalysts for a range of asymmetric transformations, including the synthesis of chiral phosphonates. These catalysts can activate electrophiles, such as imines in the Kabachnik-Fields reaction, and create a chiral environment that directs the nucleophilic attack of the phosphite. The steric bulk and specific arrangement of the substituents on the BINOL backbone are crucial for achieving high levels of enantioselectivity.

The following table provides an overview of representative chiral auxiliaries and catalysts used in the stereoselective synthesis of phosphonates.

| Auxiliary/Catalyst Type | Specific Example | Application |

| Chiral Auxiliary | TADDOL-derived H-phosphonate | Diastereoselective Pudovik and Kabachnik-Fields reactions |

| Chiral Auxiliary | BINOL-derived phosphite | Asymmetric hydrophosphonylation |

| Chiral Catalyst | Chiral Phosphoric Acid (BINOL-derived) | Enantioselective Kabachnik-Fields and Pudovik reactions |

| Chiral Catalyst | Metal Complex with Chiral Ligand | Asymmetric hydrophosphonylation of aldehydes |

Diastereoselective and Enantioselective Approaches

Diastereoselective Approaches often rely on the use of a chiral auxiliary attached to one of the reactants. The existing stereocenter in the auxiliary influences the formation of a new stereocenter, leading to the preferential formation of one diastereomer over the other.

A common strategy involves the reaction of a chiral imine, derived from a chiral amine or aldehyde, with a phosphite in a Pudovik-type reaction. The stereochemistry of the resulting α-aminophosphonate is controlled by the chiral group on the imine. High diastereoselectivities can be achieved, and the auxiliary can often be cleaved to yield the desired chiral α-aminophosphonate.

Enantioselective Approaches utilize a chiral catalyst to control the stereoselectivity of the reaction between achiral starting materials. This method is highly desirable as it avoids the need for the introduction and removal of a chiral auxiliary.

The enantioselective Kabachnik-Fields reaction is a powerful tool for the synthesis of chiral α-aminophosphonates. rsc.org In this three-component reaction, an aldehyde, an amine, and a dialkyl phosphite react in the presence of a chiral catalyst. rsc.org For instance, zirconium-based catalysts derived from chiral ligands like 7,7′-di-t-butylVANOL have been shown to be highly effective, affording aryl α-aminophosphonates in high yields and with excellent enantiomeric excesses (ee). rsc.org The catalyst assembles the reactants in a chiral pocket, favoring the formation of one enantiomer. rsc.org

Similarly, the enantioselective Pudovik reaction, the addition of a phosphite to an imine, can be catalyzed by various chiral systems. wikipedia.org Chiral organocatalysts, such as quinine (B1679958) derivatives, have been successfully employed to promote this reaction with high enantioselectivity. wikipedia.org These catalysts often function through hydrogen bonding interactions, activating the imine and positioning the phosphite for a stereoselective attack.

The following table summarizes selected research findings on the diastereoselective and enantioselective synthesis of phosphonate derivatives, providing insights into the scope and efficiency of these methods.

| Reaction Type | Electrophile | Nucleophile | Catalyst/Auxiliary | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |

| Enantioselective Kabachnik-Fields | Various aryl aldehydes | 3,5-diisopropyl-2-hydroxyaniline / Di-o-tolylphosphite | Zr-7,7′-di-t-butylVANOL complex | Aryl α-aminophosphonates | 90-98% e.e. | 70-96% |

| Enantioselective Pudovik | N-aryl imines | Diethyl phosphite | Quinine derivative | α-aminophosphonates | High e.e. | Good |

| Rh-catalyzed Asymmetric Hydrogenation | α,β-unsaturated arylphosphonates | H₂ | Rh-complex with P-stereogenic BoPhoz-type ligand | Chiral aryl-substituted ethylphosphonates | up to 98% e.e. | High |

Chemical Transformations and Reactivity Profiles of Diethyl 2,4 Dimethylphenyl Phosphonate

Reactions Involving the Phosphonate (B1237965) Ester Moiety

The diethyl phosphonate moiety in Diethyl (2,4-dimethylphenyl)phosphonate is the primary site for several key chemical transformations, including cleavage of the phosphorus-oxygen-carbon bonds and substitution of the ethoxy groups. These reactions are fundamental to modifying the properties of the phosphonate and for the synthesis of related derivatives.

Dealkylation and Hydrolysis Reactions

The ethyl ester groups of this compound can be cleaved through hydrolysis or dealkylation to yield the corresponding phosphonic acid. This transformation is significant as phosphonic acids are important intermediates and can exhibit biological activity. nih.gov

Acid-Catalyzed Hydrolysis: Acidic hydrolysis of dialkyl arylphosphonates is a common method to obtain the corresponding phosphonic acids. nih.gov This typically involves heating the phosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov The reaction proceeds in a stepwise manner, first yielding the monoester and then the final phosphonic acid. For many arylphosphonates, these conditions can be harsh, requiring reflux for extended periods to achieve complete hydrolysis. nih.gov A highly efficient method for the hydrolysis of phosphonate diesters has been developed using microwave assistance with equimolar amounts of hydrochloric acid, which offers a greener approach with high yields (typically 77-93%) and simpler work-up. wikipedia.org

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, using aqueous solutions of bases like sodium hydroxide (B78521) (NaOH), is another route to the phosphonic acid salt. nih.gov The rate of basic hydrolysis can be influenced by the steric hindrance of the alkyl groups on the phosphonate ester. nih.gov

Dealkylation with Silyl (B83357) Halides: A milder and often more selective method for dealkylation involves the use of trialkylsilyl halides, particularly trimethylsilyl (B98337) bromide (TMSBr) and trimethylsilyl iodide (TMSI). researchgate.netnih.gov These reagents react with the phosphonate ester to form a silyl ester intermediate, which is then readily hydrolyzed with water or an alcohol to give the phosphonic acid. researchgate.net While TMSBr is highly reactive, trimethylsilyl chloride (TMSCl) can also be used, often requiring a solvent and a sealed reaction vessel to achieve high yields in a reasonable time. nih.gov The use of TMSI is rapid and quantitative at room temperature and does not affect aryl phosphate (B84403) ester functions. researchgate.net Selective monodealkylation can sometimes be challenging, as using one equivalent of the reagent may lead to a mixture of products. researchgate.net

Table 1: Common Reagents for Dealkylation and Hydrolysis of Diethyl Arylphosphonates

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 12+ hours | (2,4-dimethylphenyl)phosphonic acid |

| Microwave-Assisted Acid Hydrolysis | HCl (equimolar) | Microwave irradiation | (2,4-dimethylphenyl)phosphonic acid |

| Alkaline Hydrolysis | NaOH (aq) | Heating, 6-12 hours | Sodium (2,4-dimethylphenyl)phosphonate |

| Silyl Dealkylation | TMSBr or TMSI | Room Temperature | (2,4-dimethylphenyl)phosphonic acid (after hydrolysis) |

| Silyl Dealkylation | TMSCl / Solvent | Heating in sealed vessel | (2,4-dimethylphenyl)phosphonic acid (after hydrolysis) |

Transesterification and Ester Exchange Processes

Transesterification of this compound allows for the replacement of the ethyl groups with other alkyl or aryl groups. This process is valuable for synthesizing a variety of phosphonate esters with different properties.

The reaction is typically carried out by heating the diethyl phosphonate with an excess of a different alcohol in the presence of a catalyst. nih.gov Common catalysts include alkali metal alkoxides, such as the sodium salt of the alcohol being used for the exchange. nih.gov For example, refluxing a diaryl phosphonate in an aliphatic alcohol containing a catalytic amount of the corresponding sodium alkoxide can produce a mixed aryl alkyl phosphonate. nih.gov

Microwave-assisted alcoholysis in the presence of ionic liquids has also been explored for transesterification of dialkyl phenylphosphonates. researchgate.net Depending on the ionic liquid and reaction conditions, this method can yield either the mixed ester or the fully transesterified product. However, under certain conditions, cleavage of the ester to the phosphonic acid can be a competing reaction. researchgate.net

Functionalization of the Aryl Moiety

The 2,4-dimethylphenyl ring of this compound can undergo various substitution reactions, allowing for further modification of the molecule. The reactivity and regioselectivity of these reactions are governed by the electronic and steric effects of the substituents already present on the ring: the two activating, ortho, para-directing methyl groups, and the deactivating phosphonate group.

Electrophilic Aromatic Substitution on the 2,4-Dimethylphenyl Ring

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the aromatic ring based on the nature of the existing substituents.

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors. masterorganicchemistry.comunizin.org They increase the electron density of the ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack.

Diethyl phosphonate group [-P(O)(OEt)₂]: The phosphoryl group (P=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This makes the phosphonate group a deactivating group and a meta-director for EAS. masterorganicchemistry.com

The outcome of an EAS reaction on this compound will be determined by the combined directing effects of these three substituents. The two methyl groups at positions 2 and 4 strongly activate the ortho and para positions relative to themselves. The phosphonate group at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5).

Considering these effects:

Position 6 is ortho to the phosphonate (deactivated) and ortho to the methyl group at position 2 (activated).

Position 5 is meta to the phosphonate (favored by the deactivating group) and ortho to the methyl group at position 4 (activated).

Position 3 is meta to the phosphonate (favored by the deactivating group) and ortho to both methyl groups at positions 2 and 4 (activated).

The strong activating and directing effect of the two methyl groups will likely dominate, leading to substitution at the positions most activated by them, which are positions 3 and 5. Steric hindrance may also play a role in determining the final product distribution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Ring | Influence of -P(O)(OEt)₂ at C1 | Influence of -CH₃ at C2 | Influence of -CH₃ at C4 | Overall Effect |

|---|---|---|---|---|

| 3 | meta (directing) | ortho (activating) | ortho (activating) | Favored |

| 5 | meta (directing) | meta (neutral) | ortho (activating) | Favored |

| 6 | ortho (deactivated) | ortho (activating) | meta (neutral) | Less Favored |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Arylphosphonates

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

The 2,4-dimethylphenyl ring in this compound is electron-rich due to the two methyl groups, and it lacks a suitable leaving group in its parent structure. The phosphonate group itself is electron-withdrawing but is not typically sufficient to activate the ring for SNAr on its own. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions.

For SNAr to occur on a related arylphosphonate, the aromatic ring would need to be modified to include:

A good leaving group, such as a halide (F, Cl, Br). acsgcipr.org

One or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.com

For instance, if the this compound were to be nitrated and halogenated at appropriate positions, the resulting substituted arylphosphonate could potentially undergo SNAr reactions.

Directed C-H Functionalization of the Aryl Group

Directed C-H functionalization is a powerful strategy in organic synthesis that utilizes a directing group to selectively activate and functionalize a specific C-H bond, often in the ortho position. nih.gov Recent research has shown that the phosphonate group can act as an effective directing group for such transformations.

Specifically, the phosphonate group has been successfully employed to direct the ortho C-H borylation of aromatic phosphonates. nih.govnih.gov This reaction uses commercially available iridium catalysts and provides a direct route to ortho-borylated aryl phosphonates. nih.gov These borylated intermediates are highly versatile and can be further functionalized to introduce a wide range of substituents at the ortho position, offering a pathway to highly substituted phosphoarenes that are otherwise difficult to synthesize. nih.govresearchgate.net

In the case of this compound, the phosphonate group at C1 would direct functionalization to the C6 position. The methyl group already present at the C2 position would likely sterically hinder or prevent functionalization at that site.

Another related transformation is directed ortho-lithiation, where a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.ca Functional groups similar to phosphonates, such as phosphinamides, are known to be effective directing groups for ortho-lithiation. researchgate.net This suggests that under appropriate conditions, this compound could potentially undergo directed lithiation at the C6 position, followed by quenching with an electrophile to introduce a new substituent.

Table 3: Summary of Functionalization of the Aryl Moiety

| Reaction Type | Key Features | Expected Outcome for this compound |

|---|---|---|

| Electrophilic Aromatic Substitution | Governed by activating (-CH₃) and deactivating (-P(O)(OEt)₂) groups. | Substitution is predicted to occur primarily at positions 3 and 5. |

| Nucleophilic Aromatic Substitution (SNAr) | Requires a leaving group and strong electron-withdrawing groups. | Unlikely on the parent compound. Requires further substitution of the ring. |

| Directed C-H Functionalization | The phosphonate group directs functionalization to the ortho position. | C-H borylation or lithiation is expected at the C6 position. |

Formation of Diverse Phosphonate Derivatives (as synthetic targets)

Phosphonates are pivotal intermediates in organic synthesis. Their transformations lead to a variety of valuable compounds, including biologically active molecules and key reagents for olefination reactions.

Synthesis of α-Amino- and α-Hydroxyphosphonates from precursors

α-Amino- and α-hydroxyphosphonates are important classes of compounds, recognized as structural analogs of α-amino acids and α-hydroxy carboxylic acids, respectively. Their synthesis is a major focus in medicinal and bioorganic chemistry. nih.govresearchgate.net

The primary routes to these compounds are the Pudovik and Kabachnik-Fields reactions. wikipedia.orgmdpi.com These reactions typically utilize a dialkyl phosphite (B83602), such as diethyl phosphite, as the phosphorus-containing starting material, which adds across a carbon-heteroatom double bond.

α-Hydroxyphosphonates (Pudovik/Abramov Reaction): The synthesis of α-hydroxyphosphonates involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. nih.govnih.gov This reaction is often catalyzed by a base or, less commonly, an acid. While this compound itself would not be the direct phosphorus source in this reaction, α-hydroxyphosphonates derived from 2,4-dimethylbenzaldehyde (B100707) are readily synthesized using diethyl phosphite. These resulting α-hydroxyphosphonates can then serve as versatile precursors for further transformations. For instance, the hydroxyl group can be acylated or alkylated, or it can be replaced to form other derivatives. nih.gov

α-Aminophosphonates (Kabachnik-Fields Reaction): The Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde (or ketone), an amine, and a dialkyl phosphite. researchgate.netmdpi.comorganic-chemistry.org This method provides a direct and atom-economical route to α-aminophosphonates. The reaction proceeds through the in-situ formation of an imine, to which the diethyl phosphite adds in a Pudovik-type mechanism. wikipedia.orgmdpi.com A wide range of catalysts can be employed to facilitate this transformation, as summarized in the table below.

| Catalyst Type | Examples | Reaction Conditions | Reference(s) |

| Lewis Acids | ZnCl₂, CeCl₃, BF₃·OEt₂ | Mild, often solvent-free or in organic solvents | mdpi.comcore.ac.uk |

| Brønsted Acids | KHSO₄, Phosphomolybdic acid | Solvent-free, room temperature | researchgate.net |

| Organocatalysts | Quinine (B1679958), Thiourea derivatives | Asymmetric synthesis | organic-chemistry.org |

| Heterogeneous | Zeolites, Silica-supported acids | Recyclable, environmentally friendly | core.ac.uk |

Cycloaddition Reactions and Heterocycle Annulation with Phosphonates

Phosphonates functionalized with unsaturated moieties are valuable substrates for cycloaddition and annulation reactions, leading to the formation of phosphorus-containing heterocyclic systems. These reactions provide powerful tools for constructing complex ring systems that are of interest in medicinal chemistry and materials science.

The participation of a phosphonate in a cycloaddition reaction typically requires the phosphonate group to be attached to a dienophile or a diene. For instance, vinylphosphonates or allenylphosphonates can act as dienophiles in [4+2] Diels-Alder reactions or as partners in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides. These reactions are crucial for creating five- and six-membered rings incorporating a phosphonate group.

While specific examples utilizing this compound in such reactions are not prominent in the literature, derivatives where the 2,4-dimethylphenyl group is further functionalized with a reactive diene or dienophile could theoretically undergo these transformations. The general strategies include:

[4+2] Cycloadditions: A vinylphosphonate (B8674324) derivative can react with a diene to form a cyclohexenylphosphonate.

[3+2] Cycloadditions: Reaction of an alkenyl or alkynylphosphonate with a 1,3-dipole (e.g., a nitrile oxide) can yield five-membered heterocycles like isoxazolines or isoxazoles bearing a phosphonate substituent.

These synthetic routes are highly valuable for incorporating the C-P bond into a cyclic framework, often with good control over regioselectivity and stereoselectivity.

Olefination Reactions Utilizing this compound Derivatives (e.g., Horner-Wadsworth-Emmons variants)

The Horner-Wadsworth-Emmons (HWE) reaction is a preeminent method for the synthesis of alkenes, particularly E-alkenes, from aldehydes and ketones. wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion, which is generated by deprotonating a phosphonate ester with a suitable base. youtube.comresearchgate.net

It is crucial to note that this compound itself cannot be used directly in a standard HWE reaction because it lacks an acidic α-proton necessary for carbanion formation. The HWE reaction requires a phosphonate with a methylene (B1212753) group adjacent to the phosphonyl group, such as a benzylphosphonate. Therefore, a derivative like Diethyl (2,4-dimethylbenzyl)phosphonate would be the appropriate reagent for this transformation.

The general mechanism of the HWE reaction proceeds through three key steps: wikipedia.orgslideshare.net

Deprotonation: A base removes the acidic α-proton from the phosphonate ester to form a nucleophilic phosphonate carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

Elimination: This intermediate collapses through a cyclic oxaphosphetane transition state to yield the alkene and a water-soluble phosphate byproduct, which is easily removed during workup. youtube.comnrochemistry.com

The HWE reaction offers several advantages over the related Wittig reaction, including the generation of predominantly E-alkenes and the simple removal of the phosphate byproduct. wikipedia.org Various modifications of the HWE reaction have been developed to control the stereochemical outcome, allowing for the selective synthesis of Z-alkenes as well. youtube.comnrochemistry.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome and optimizing the conditions of chemical transformations involving phosphonates.

Elucidation of Reaction Pathways (e.g., SN1-like, SN2, concerted vs. stepwise)

The reactions of organophosphorus compounds can proceed through various pathways, and the distinction between Sₙ1, Sₙ2, concerted, and stepwise mechanisms is critical.

In the context of nucleophilic substitution at a carbon atom attached to the phosphonate group (e.g., in the synthesis of phosphonates from alkyl halides), the reaction can follow either an Sₙ1 or Sₙ2 pathway, depending on the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. libretexts.orgmasterorganicchemistry.compressbooks.publibretexts.org

Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs. It is favored for primary and less hindered secondary substrates and results in an inversion of stereochemistry at the carbon center. Strong nucleophiles and polar aprotic solvents promote the Sₙ2 mechanism. pressbooks.publibretexts.org

Sₙ1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate. It is characteristic of tertiary and stabilized secondary substrates. The reaction typically leads to a racemic mixture of products if the starting material is chiral. Polar protic solvents are known to favor the Sₙ1 pathway by stabilizing the carbocation intermediate. masterorganicchemistry.compressbooks.pub

For reactions occurring at the phosphorus center itself, such as hydrolysis or substitution of the alkoxy groups, the mechanism is typically associative (addition-elimination) involving a pentacoordinate phosphorus intermediate or transition state, rather than a classical Sₙ2 displacement. Dissociative pathways, analogous to Sₙ1, are less common but can occur under certain conditions.

Role of Intermediates in Phosphonate Reactions

Intermediates play a decisive role in the outcome of phosphonate reactions, influencing reaction rates, regioselectivity, and stereoselectivity.

In Pudovik and Kabachnik-Fields Reactions: The initial step is the nucleophilic addition of the phosphorus atom of diethyl phosphite to the electrophilic carbon of the carbonyl or imine. This generates a zwitterionic or neutral tetrahedral intermediate. beilstein-journals.orgnih.gov The subsequent proton transfer steps lead to the final α-hydroxy- or α-aminophosphonate. The stability and reactivity of this initial adduct are key to the reaction's progress.

In the Horner-Wadsworth-Emmons Reaction: The mechanism involves several critical intermediates that dictate the stereochemical outcome. wikipedia.orgslideshare.net

Phosphonate Carbanion: The initial intermediate formed upon deprotonation. Its stability and nucleophilicity are influenced by any electron-withdrawing groups present.

Betaine/Oxaphosphetane Intermediates: The nucleophilic attack of the carbanion on the carbonyl group leads to diastereomeric tetrahedral intermediates (betaines). These intermediates can cyclize to form four-membered oxaphosphetane rings. The relative rates of formation and collapse of these diastereomeric oxaphosphetanes determine the E/Z ratio of the final alkene product. The reversibility of the initial addition and the equilibration between intermediates are key factors that typically lead to the thermodynamically more stable E-alkene. wikipedia.orgresearchgate.net

The study of these intermediates, often through spectroscopic methods and computational modeling, is essential for rationalizing and predicting the behavior of phosphonates in these fundamental organic transformations.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum of Diethyl (2,4-dimethylphenyl)phosphonate would be expected to show distinct signals for the protons of the ethyl groups and the dimethylphenyl group. The ethoxy protons would likely appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, due to spin-spin coupling. The aromatic protons on the phenyl ring would exhibit a complex splitting pattern based on their positions and coupling with each other and the phosphorus atom. The two methyl groups on the phenyl ring would each appear as a singlet. Without experimental data, the precise chemical shifts (δ) and coupling constants (J) cannot be reported.

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum is crucial for determining the carbon framework of a molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl groups, the six carbons of the aromatic ring, and the two methyl carbons attached to the ring. The carbon atoms would exhibit coupling with the phosphorus atom, resulting in doublets with specific coupling constants (JC-P). The lack of published data prevents the creation of a data table with these specific chemical shifts and coupling constants.

³¹P NMR for Phosphorus Chemical Environment

³¹P NMR spectroscopy is a highly specific technique for characterizing organophosphorus compounds, providing a unique chemical shift for the phosphorus nucleus. The chemical shift (δ) in a ³¹P NMR spectrum is indicative of the electronic environment of the phosphorus atom. For this compound, a single resonance would be expected, likely in the typical range for phenylphosphonates. However, no experimentally determined ³¹P NMR chemical shift for this specific compound could be located.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Regioselectivity

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms within a molecule.

COSY would reveal proton-proton couplings, helping to confirm the structure of the ethyl groups and the relative positions of the aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon atom.

Regrettably, no 2D NMR studies for this compound have been found in the available literature.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₉O₃P), the expected exact mass could be calculated. However, without experimental HRMS data, the confirmation of its molecular formula and the analysis of its fragmentation pattern under specific ionization conditions are not possible.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org While a specific crystal structure for this compound is not publicly available, analysis of closely related organophosphorus compounds provides a strong basis for understanding its likely molecular geometry, conformation, and intermolecular interactions.

The molecular geometry of phosphonates is centered around a tetrahedral phosphorus atom. X-ray diffraction studies of similar diethyl arylphosphonates would reveal the bond lengths and angles of the P-C, P=O, and P-O-C linkages. The phosphorus atom is bonded to the 2,4-dimethylphenyl group, a phosphoryl oxygen, and two ethoxy groups.

The conformation of the molecule is largely determined by the rotation around the P-C and P-O bonds. In the solid state, the orientation of the 2,4-dimethylphenyl ring relative to the phosphonate (B1237965) group is influenced by steric hindrance from the ortho-methyl group and the ethoxy groups. The ethyl chains of the ethoxy groups can adopt various conformations, often described by torsion angles, to minimize steric strain within the molecule and optimize packing in the crystal lattice. For instance, in other diethyl phosphonates, these chains can be extended or folded back towards the main part of the molecule.

Table 1: Expected Bond Parameters in this compound based on Analogous Structures

| Bond | Expected Length (Å) | Expected Angle (°) |

|---|---|---|

| P=O | 1.45 - 1.48 | O=P-C: ~112-116 |

| P-C (aryl) | 1.78 - 1.82 | O=P-O: ~114-118 |

| P-O (ester) | 1.56 - 1.60 | C-P-O: ~102-106 |

| O-C (ethyl) | 1.45 - 1.48 | P-O-C: ~118-122 |

| C-C (aryl) | 1.38 - 1.41 | |

| C-C (methyl) | 1.50 - 1.54 |

Note: These values are estimations based on crystallographic data of similar organophosphorus compounds.

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by van der Waals forces and weak C-H···O hydrogen bonds. The phosphoryl oxygen (P=O) is a good hydrogen bond acceptor, and it is likely to participate in interactions with the methyl and methylene protons of neighboring molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

The most prominent feature in the IR spectrum of a phosphonate is the intense absorption band due to the P=O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phosphorus atom. The P-O-C stretching vibrations are expected to produce strong bands in the 1000-1100 cm⁻¹ region. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H bonds of the ethyl and methyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretch | 1240 - 1290 | Strong |

| P-O-C | Asymmetric Stretch | 1020 - 1050 | Strong |

| C-H (aromatic) | Stretch | 3010 - 3080 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2870 - 2980 | Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

Chromatographic Techniques in Research and Analysis

Chromatographic methods are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of organophosphorus compounds like this compound.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. By taking aliquots from a reaction mixture over time, GC can be used to monitor the disappearance of starting materials and the appearance of the product, thus determining the reaction's endpoint. It is also a powerful tool for quantifying the purity of the isolated product by measuring the area of the product peak relative to any impurity peaks.

High-performance liquid chromatography is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, a reverse-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is separated based on its polarity, and a UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light. HPLC is invaluable for assessing the purity of the final product and for isolating it from non-volatile impurities.

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Polysiloxane-based | Inert Gas (e.g., He, N₂) | FID, MS | Reaction monitoring, Purity assessment |

Computational and Theoretical Investigations of Diethyl 2,4 Dimethylphenyl Phosphonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Structure and EnergeticsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like Diethyl (2,4-dimethylphenyl)phosphonate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry.ijcce.ac.irThis process identifies the most stable arrangement of atoms in three-dimensional space by minimizing the molecule's energy.

Interactive Data Table: Representative DFT-Calculated Geometrical Parameters for a Generic Phenylphosphonate (Note: This table is illustrative, as specific data for this compound is not available. The values are representative of similar structures found in the literature.)

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| P=O Bond Length | ~1.45 - 1.50 Å | B3LYP/6-311G(d,p) |

| P-C (phenyl) Bond Length | ~1.78 - 1.82 Å | B3LYP/6-311G(d,p) |

| P-O (ester) Bond Length | ~1.57 - 1.61 Å | B3LYP/6-311G(d,p) |

| O=P-C Angle | ~112 - 116° | B3LYP/6-311G(d,p) |

| C-P-O Angle | ~105 - 109° | B3LYP/6-311G(d,p) |

HOMO-LUMO Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.mdpi.com

The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease of donating an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, indicating the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in electrophilic or nucleophilic attacks.

Interactive Data Table: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: This table illustrates the concepts, as specific data for the target compound is unavailable.)

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights that are often difficult to obtain experimentally. For reactions involving this compound, such as its synthesis via an Arbuzov or Michaelis-Becker reaction, DFT calculations can be used to map the potential energy surface.

This involves identifying the structures of reactants, intermediates, transition states, and products. researchgate.net A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating the transition state is crucial for calculating the activation energy of the reaction, which determines the reaction rate. mdpi.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net For example, a study on the triethylamine-catalyzed Pudovik reaction showed a calculated decrease in the activation enthalpy, supporting the catalytic role of the amine. mdpi.com

Conformational Analysis and Stereochemical Prediction

Molecules with rotatable single bonds, like the P-C and C-O bonds in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers to rotation between them. um.es

By systematically rotating the key dihedral angles and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. um.es For organophosphorus compounds, the relative orientation of the bulky phenyl group and the ethoxy groups is a key determinant of conformational preference. researchgate.net This analysis is critical for understanding the molecule's average structure in solution and can be correlated with experimental NMR data. um.es If the molecule contains chiral centers, these methods can also be used to predict the relative stability of different diastereomers.

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-Stacking)

The behavior of a compound in the solid or liquid phase is governed by its intermolecular interactions. Computational modeling can be used to study how molecules of this compound interact with each other or with other molecules, such as solvents.

Advanced Applications of Diethyl 2,4 Dimethylphenyl Phosphonate in Chemical Synthesis

Reagents and Building Blocks in Complex Molecule Construction

While specific examples detailing the use of Diethyl (2,4-dimethylphenyl)phosphonate as a direct reagent in complex molecule synthesis are not extensively documented, its structural motifs are relevant to well-established synthetic methodologies. Aryl phosphonates are fundamental building blocks in organic chemistry. researchgate.netnbinno.com

The primary route for the synthesis of such phosphonates is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an aryl halide. alfa-chemistry.com In this context, this compound would likely be synthesized from 1-halo-2,4-dimethylbenzene and triethyl phosphite.

One of the most prominent applications for phosphonate (B1237965) reagents is the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.org This reaction is a cornerstone for the synthesis of alkenes with high stereoselectivity. nrochemistry.comconicet.gov.ar However, the classic HWE reaction requires a phosphonate with an alpha-proton that can be deprotonated to form a stabilized carbanion. wikipedia.org Since the phosphonate group in this compound is directly attached to the aromatic ring, it cannot participate in a traditional HWE reaction as the primary reagent.

Instead, its role as a building block would likely involve transformations on the aryl ring or functionalization at the methyl groups, using the phosphonate moiety to modulate reactivity or as a handle for subsequent reactions. Phosphonate groups can be converted to other functional groups or used in cross-coupling reactions, making the parent compound a versatile starting material for more complex structures. researchgate.netnih.govnih.gov

Table 1: Related Phosphonate Reagents in Synthesis (Note: This table provides examples of other phosphonate reagents to illustrate common applications, as specific data for this compound is not available.)

| Reagent Name | Application | Reference Reaction |

| Diethyl (phthalimidomethyl)phosphonate | Synthesis of alkenes for pharmaceuticals and natural products. nbinno.com | Horner-Wadsworth-Emmons |

| Diethyl hydroxymethylphosphonate | One-carbon homologations of carbonyl compounds. orgsyn.org | Wittig-Horner |

| Diethyl diazomethylphosphonate | Transformation of aldehydes into alkynes. researchgate.net | Seyferth-Gilbert Homologation |

Ligand Design in Catalysis

Organophosphorus compounds are central to the field of catalysis, serving as ligands that can tune the electronic and steric properties of transition metal centers. tum.deuva.esacs.org This tuning is critical for controlling the activity, selectivity, and stability of catalysts used in a vast array of chemical transformations, including cross-coupling reactions.

Aryl phosphonates like this compound can be considered precursors for the synthesis of more complex phosphine (B1218219) ligands. The robust P-C bond of the phosphonate can be retained while the ester groups are modified or the entire phosphonate is reduced to a phosphine. The 2,4-dimethylphenyl substitution pattern provides specific steric bulk that could be advantageous in certain catalytic applications, influencing the coordination environment around the metal center.

The general workflow for utilizing such a compound in ligand design would involve:

Synthesis of the Phosphonate : Preparation of this compound.

Functionalization : Further modification of the aryl ring if necessary.

Reduction : Conversion of the phosphonate P=O group to a phosphine (P) group, which is the active coordinating species in many catalyst systems.

Complexation : Reaction of the resulting phosphine ligand with a transition metal precursor (e.g., palladium, rhodium, nickel) to generate the active catalyst. tum.descispace.com

While direct studies on ligands derived from this compound are not available, the principles of ligand design strongly suggest its potential as a foundational scaffold.

Precursors for Advanced Phosphorus-Containing Materials

Phosphonates are versatile precursors for creating advanced materials due to their thermal stability and strong coordination with metal ions. This has led to their use in fields such as flame retardants and the construction of porous crystalline structures.

One major class of materials derived from phosphonates is Metal-Organic Frameworks (MOFs). nih.govd-nb.infonih.gov MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules. To be used in a MOF, a phosphonate ester like this compound must first be hydrolyzed to its corresponding phosphonic acid, in this case, (2,4-dimethylphenyl)phosphonic acid. This phosphonic acid, with its P-OH groups, can then coordinate to metal centers to form a stable, extended network. researchgate.net The properties of the resulting MOF, such as pore size, stability, and catalytic activity, would be directly influenced by the structure of the 2,4-dimethylphenyl linker. nih.govresearchgate.net

Another significant application for organophosphorus compounds is in the development of flame retardants. mdpi.comresearchgate.net Phosphorus-based flame retardants are considered environmentally friendlier alternatives to halogenated compounds. google.com Their mechanism of action typically involves forming a protective char layer and releasing non-flammable gases upon combustion. sabtechmachine.com Compounds like Dimethyl methylphosphonate (B1257008) (DMMP) are widely used for this purpose. sabtechmachine.comresearchgate.net While this compound is not listed as a common commercial flame retardant, 2017erp.com its high phosphorus content and aromatic nature are characteristics often sought in such materials.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of arylphosphonates often involves methodologies like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org While effective, these methods can present challenges related to harsh reaction conditions and the use of hazardous reagents. frontiersin.org Consequently, a significant thrust in future research is the development of greener and more efficient synthetic protocols.

One promising avenue is the use of environmentally benign reaction media and catalysts. For instance, polyethylene (B3416737) glycol (PEG) has emerged as a recyclable and effective medium for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org The use of a PEG/KI catalytic system has been shown to facilitate the reaction of benzyl halides with dialkyl phosphites under mild conditions, offering high yields and operational simplicity. frontiersin.org Further research in this area could adapt such sustainable protocols for the synthesis of a broader range of arylphosphonates, including Diethyl (2,4-dimethylphenyl)phosphonate.

Another area of focus is the exploration of catalytic C-P bond formation reactions. Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and their application to phosphonate (B1237965) synthesis is an active area of investigation. Developing catalytic systems that can efficiently couple Grignard or organozinc reagents derived from 2,4-dimethylbromobenzene with diethyl phosphite (B83602) would represent a significant advancement.

Additionally, research into one-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, is gaining traction. researchgate.net These approaches offer advantages in terms of reduced waste generation, energy consumption, and purification efforts. researchgate.net Designing a one-pot synthesis for this compound, potentially starting from readily available precursors, would be a valuable contribution to sustainable chemistry.

Exploration of Unprecedented Reactivity Patterns of Arylphosphonates

While the Horner-Wadsworth-Emmons reaction is a well-established application of phosphonates, there is considerable scope for discovering novel reactivity patterns. Future research will likely focus on leveraging the unique electronic and steric properties of arylphosphonates like this compound in new chemical transformations.

The phosphonate group can act as a directing group in ortho-metalation reactions, enabling the functionalization of the aromatic ring at specific positions. Investigating the directed ortho-metalation of this compound could open up pathways to a variety of substituted derivatives with potentially interesting biological or material properties.

Furthermore, the P-C bond in arylphosphonates can be cleaved under certain conditions, offering opportunities for their use as arylating agents. Research into catalytic methods for the transfer of the 2,4-dimethylphenyl group from the phosphonate to other substrates would represent a novel application of this class of compounds.

The exploration of the reactivity of the phosphonate ester itself is another area of interest. While hydrolysis to the corresponding phosphonic acid is a known transformation, investigating selective mono-dealkylation or transesterification reactions could provide access to a wider range of phosphonate derivatives with tailored properties. mdpi.com

Advancements in Analytical Techniques for Complex Phosphonate Characterization

The accurate and sensitive characterization of phosphonates is crucial for both synthetic chemistry and environmental analysis. nih.govresearchgate.net Future research will focus on developing and refining analytical techniques to handle the complexities of phosphonate analysis, especially in intricate matrices. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for phosphonate analysis. nih.govresearchgate.net However, the high polarity of many phosphonates can lead to poor retention on conventional reversed-phase columns. The development of novel stationary phases and the use of ion-pairing reagents are ongoing areas of research aimed at improving the chromatographic separation of these compounds. Techniques such as derivatization to increase sensitivity in LC-MS/MS are also being optimized. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of phosphonates. mdpi.com Advancements in 2D NMR techniques, such as HSQC and HMBC, provide detailed information about the connectivity of atoms within the molecule. mdpi.com Future developments may include the increased use of solid-state NMR for the characterization of phosphonate-containing materials and the application of advanced NMR pulse sequences for resolving complex spectra.

For the elemental analysis of phosphonate-containing materials, techniques like inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity. mdpi.com However, sample preparation can be a challenge. mdpi.com Future research will likely focus on developing more efficient and reliable methods for the digestion and dissolution of complex phosphonate samples prior to analysis. mdpi.com

| Analytical Technique | Application in Phosphonate Characterization | Future Advancements |

| LC-MS/MS | Quantification and identification of phosphonates in complex mixtures. nih.govresearchgate.net | Development of new stationary phases and derivatization methods for improved sensitivity and separation. nih.gov |

| NMR Spectroscopy | Structural elucidation and purity assessment. mdpi.com | Increased use of 2D NMR, solid-state NMR, and advanced pulse sequences. mdpi.com |

| ICP-MS | Elemental analysis, particularly for phosphorus content. mdpi.com | Improved sample preparation and digestion techniques. mdpi.com |

| X-ray Crystallography | Determination of the three-dimensional structure of crystalline phosphonates. | Application to a wider range of phosphonate derivatives and their complexes. |

Integration of Artificial Intelligence and Machine Learning in Phosphonate Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical research, including the study of phosphonates. nsf.govmdpi.com These computational tools can accelerate the discovery of new compounds, optimize reaction conditions, and predict material properties. nsf.govmdpi.com

For the discovery of new phosphonates with desired properties, ML models can be used to screen virtual libraries of compounds. researchgate.net By learning the relationship between molecular structure and activity, these models can identify promising candidates for applications in areas such as medicinal chemistry or materials science. researchgate.net This in silico screening approach can dramatically accelerate the pace of discovery.

Mechanistic Insights into Phosphonate Reactivity for Rational Design

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and functional molecules. Future research will continue to employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving phosphonates.

For instance, detailed kinetic studies can provide valuable information about the rate-determining steps and the influence of various reaction parameters on the outcome of a reaction. Isotopic labeling experiments can help to trace the path of atoms during a transformation, providing direct evidence for proposed mechanistic pathways.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for studying reaction mechanisms. nsf.gov DFT calculations can be used to model reaction intermediates and transition states, providing insights into the energetics of different mechanistic pathways. This can help to explain observed reactivity and guide the design of new catalysts and reagents.

By gaining a more profound understanding of the factors that govern the reactivity of phosphonates, researchers will be better equipped to design new molecules with tailored properties and develop more efficient and selective synthetic methods. nih.govacs.orgresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl (2,4-dimethylphenyl)phosphonate with high purity?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-free coupling. For example, analogous phosphonates (e.g., diethyl (4-acetylphenyl)phosphonate) were prepared using aryl halides and triethyl phosphite under basic conditions, achieving >95% purity after column chromatography . Reaction optimization should include temperature control (0–25°C), stoichiometric ratios (1:1 aryl halide to phosphite), and inert atmospheres to minimize side reactions. Post-synthesis purification via silica gel chromatography with ethyl acetate/petroleum ether gradients is recommended .

Q. How should researchers characterize this compound using NMR spectroscopy?

- Methodology : Utilize ³¹P NMR to confirm the phosphonate moiety, which typically resonates between δ 20–30 ppm. Coupling patterns in ¹H NMR (e.g., splitting due to P–O–CH₂CH₃ groups) and ¹³C NMR (e.g., phosphorus-coupled carbons) further validate the structure. For example, diethyl phosphonate derivatives show distinct triplet signals for ethyl groups in ¹H NMR (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) . Cross-check spectral data against computational predictions (e.g., DFT-calculated shifts) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodology : Conduct a pre-experiment hazard analysis, focusing on phosphonate reactivity (e.g., hydrolysis under acidic/basic conditions) and solvent compatibility. Use fume hoods, nitrile gloves, and splash goggles. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Toxicity assessments for analogous phosphonates recommend limiting exposure via engineering controls (e.g., closed systems) and monitoring residual solvent levels .

Advanced Research Questions

Q. How can reaction mechanisms for phosphonate synthesis be probed experimentally?

- Methodology : Use isotopic labeling (e.g., ¹⁸O in phosphite) or kinetic studies to track intermediate formation. For example, Bunnett-Creary reactions involve aryl radical intermediates, detectable via EPR spectroscopy . X-ray crystallography of intermediates (e.g., diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate) reveals stereoelectronic effects influencing reactivity, such as hydrogen bonding between hydroxyl and nitro groups .

Q. How should researchers address discrepancies in reactivity ratios during phosphonate synthesis?

- Methodology : Reactivity inconsistencies (e.g., variable yields with substituted aryl halides) may arise from steric effects or electronic modulation. For example, ortho-substituted aryl halides show reduced reactivity due to hindered access to the phosphorus center. Systematic screening of bases (e.g., triethylamine vs. DBU) and solvents (e.g., THF vs. DMF) can optimize electron transfer and stabilize intermediates .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodology : By-products like dialkyl arylphosphates often form via over-oxidation or hydrolysis. Control water content (<0.1% via molecular sieves) and employ slow addition of reagents to minimize exothermic side reactions. For example, diethyl (4-hydroxyphenyl)phosphonate synthesis achieved 92% yield by maintaining pH <7 during workup to suppress hydrolysis . Scale-up trials should prioritize reproducibility via DOE (Design of Experiments) .

Q. How can hydrogen-bonding interactions in phosphonate crystals inform material design?

- Methodology : Analyze crystal packing via X-ray diffraction to identify intermolecular interactions (e.g., O–H⋯O hydrogen bonds in diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate). These interactions influence solubility and thermal stability, critical for applications like polymer additives. Computational tools (e.g., Mercury CSD) can predict packing motifs and guide functional group modifications .